tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1823815-31-1
VCID: VC5019678
InChI: InChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-12(4,5)7-13(14,6)9-15/h15H,7-9H2,1-6H3
SMILES: CC1(CC(N(C1)C(=O)OC(C)(C)C)(C)CO)C
Molecular Formula: C13H25NO3
Molecular Weight: 243.347

tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate

CAS No.: 1823815-31-1

Cat. No.: VC5019678

Molecular Formula: C13H25NO3

Molecular Weight: 243.347

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate - 1823815-31-1

Specification

CAS No. 1823815-31-1
Molecular Formula C13H25NO3
Molecular Weight 243.347
IUPAC Name tert-butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-12(4,5)7-13(14,6)9-15/h15H,7-9H2,1-6H3
Standard InChI Key KLJRGGMJIMUKCG-UHFFFAOYSA-N
SMILES CC1(CC(N(C1)C(=O)OC(C)(C)C)(C)CO)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted at positions 1, 2, and 4:

  • Position 1: A tert-butoxycarbonyl (Boc) group, serving as a protective moiety for amines.

  • Position 2: A hydroxymethyl (-CH2OH) group and a methyl substituent.

  • Position 4: Two methyl groups, creating a sterically congested environment.

The molecular formula is C13H23NO3, with a molecular weight of 241.33 g/mol. The stereochemistry of the hydroxymethyl and methyl groups influences its conformational stability and reactivity .

Physical Properties

Based on structurally similar tert-butyl pyrrolidine carboxylates :

PropertyValue/Range
Boiling Point~290–310 °C (predicted)
Density1.08–1.12 g/cm³
SolubilitySoluble in chloroform, DMSO, methanol; sparingly soluble in water
pKa~14.9 (hydroxyl group)
Storage Conditions2–8°C under inert atmosphere

The tert-butyl group enhances lipid solubility, while the hydroxymethyl group introduces polar character, enabling dual-phase solubility .

Synthesis and Characterization

Multi-Component Domino Reactions

Pyrrolidine cores are often constructed via azomethine ylide cycloadditions. For example, tert-leucine and ketones react with activated alkenes (e.g., dimethyl fumarate) to form substituted pyrrolidines . Subsequent Boc protection yields the target compound:

  • Cycloaddition:
    tert-Leucine + 3-Pentanone → Pyrrolidine intermediate.

  • Hydroxymethylation:
    Reduction or hydroxylation at position 2.

  • Boc Protection:
    Reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions .

Post-Functionalization Strategies

Existing pyrrolidine derivatives can be modified:

  • Methylation: Using methyl iodide at positions 2 and 4.

  • Hydroxymethylation: Oxidative hydroxylation of a methyl group .

Characterization Techniques

  • NMR Spectroscopy:

    • 1H NMR: Distinct signals for tert-butyl (δ 1.2–1.4 ppm), hydroxymethyl (δ 3.4–3.7 ppm), and methyl groups (δ 1.0–1.2 ppm).

    • 13C NMR: Boc carbonyl (δ 155–160 ppm), quaternary carbons (δ 80–85 ppm) .

  • Mass Spectrometry:
    ESI-MS typically shows [M+H]+ at m/z 242.

Applications in Medicinal Chemistry

Chiral Building Blocks

The rigid pyrrolidine scaffold serves as a chiral template for drug candidates. For instance:

  • Antiviral Agents: Analogous Boc-protected pyrrolidines are intermediates in protease inhibitors .

  • Neurological Drugs: Hydroxymethyl groups facilitate blood-brain barrier penetration .

Prodrug Development

The hydroxymethyl group can be esterified to improve bioavailability. For example, phosphorylation or glycosylation converts the compound into prodrugs activated by enzymatic cleavage .

Stabilization of Peptide Mimetics

Incorporating the Boc-protected pyrrolidine into peptidomimetics enhances metabolic stability by resisting protease degradation .

Stability and Reactivity

Thermal and Chemical Stability

  • Thermal Degradation: Decomposition above 250°C, releasing isobutylene and CO2 from the Boc group .

  • Hydrolytic Sensitivity:

    • Acidic conditions (pH < 3): Boc group cleaved to form pyrrolidinium salts.

    • Basic conditions (pH > 10): Hydroxymethyl group oxidizes to carboxylic acid .

Steric Effects on Reactivity

The 2,4,4-trimethyl substitution imposes significant steric hindrance:

  • Nucleophilic Reactions: Slowed at the pyrrolidine nitrogen due to Boc protection and methyl crowding .

  • Oxidation Resistance: The hydroxymethyl group is less prone to oxidation compared to primary alcohols .

Comparative Analysis with Analogous Compounds

tert-Butyl 3-Hydroxymethylpyrrolidine-1-Carboxylate (CAS 138108-72-2)

  • Structural Difference: Hydroxymethyl at position 3 vs. position 2.

  • Impact: Altered hydrogen-bonding capacity and metabolic pathways .

2,5-Di-tert-butylpyrrolidine Nitroxides

  • Key Contrast: Nitroxide radicals vs. carboxylates.

  • Stability: Nitroxides exhibit superior redox stability due to steric shielding .

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